molecular formula C21H25NO3S B2591869 2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide CAS No. 2034600-41-2

2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

Cat. No. B2591869
CAS RN: 2034600-41-2
M. Wt: 371.5
InChI Key: YLHBRENRPYYSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in various synthesis processes, such as the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles and related compounds. Yi, Cho, and Lee (2005) explored the reaction of similar naphthalene derivatives with primary amines, leading to the formation of benzo[g]indoles, which are significant in medicinal chemistry (Yi, Cho, & Lee, 2005).
  • Additionally, research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides demonstrated the impact of structural variations on molecular properties, which is crucial for designing compounds with desired pharmacological properties (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Properties and Reactions

  • Malkova et al. (2014) investigated the oxidation reactions of azines, involving compounds with a similar naphthalene structure. Their work provides insights into the chemical reactivity and potential applications of such compounds in various organic reactions (Malkova, Kotsyuba, Soldatenkov, Soldatova, Polyanskii, Kolyadina, & Khrustalev, 2014).
  • Research on directed, DDQ-promoted benzylic oxygenations of tetrahydronaphthalenes by Ramdayal, Kiemle, and Lalonde (1999) also contributes to understanding the chemical behavior of such compounds under specific conditions, which is essential for their application in synthetic chemistry (Ramdayal, Kiemle, & Lalonde, 1999).

Potential Pharmacological Applications

  • Meyer et al. (1995) discussed the synthesis and pharmacological characterization of A-80426, a compound with structural similarities, which combines α-2 antagonist activity with 5-HT uptake inhibitory activity, indicating potential applications in the treatment of depression (Meyer, Hancock, Tietje, Sippy, Giardina, & Kerwin, 1995).
  • Jia and Thibblin (2001) studied the acid-catalyzed solvolytic elimination of similar compounds, which can contribute to the understanding of their stability and reactivity, important for developing pharmaceuticals (Jia & Thibblin, 2001).

properties

IUPAC Name

2-benzylsulfanyl-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-25-18-9-10-19-17(12-18)8-5-11-21(19,24)15-22-20(23)14-26-13-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,24H,5,8,11,13-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHBRENRPYYSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CSCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acetamide

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